tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate
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Overview
Description
tert-Butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a carbamate group, and a bicyclic cyclobutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method involves the use of tert-butyl chloroformate and a cyclobutanone derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of tert-butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or carbamate groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, particularly those involving carbamate groups.
Industry: It can be used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of tert-butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. The bicyclic structure may also play a role in binding affinity and specificity, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{3-oxocyclobutyl}carbamate: A similar compound with a simpler cyclobutane structure.
tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate: Another related compound with a different bicyclic structure.
Uniqueness
tert-Butyl N-{3’-oxo-[1,1’-bi(cyclobutane)]-3-yl}carbamate is unique due to its specific bicyclic cyclobutane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where specific structural features are required.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-oxocyclobutyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-8(5-10)9-6-11(15)7-9/h8-10H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
FABPEZGJXKUAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C2CC(=O)C2 |
Origin of Product |
United States |
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